![molecular formula C22H22BrNO6 B3938675 8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate
Vue d'ensemble
Description
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate, commonly known as BQ-123, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin A receptor antagonist, which means it can block the action of endothelin, a peptide that plays a key role in the regulation of blood pressure, vascular tone, and inflammation.
Mécanisme D'action
BQ-123 is a selective endothelin A receptor antagonist, which means it can block the action of endothelin on endothelin A receptors. Endothelin A receptors are primarily located in vascular smooth muscle cells and mediate vasoconstriction, while endothelin B receptors are primarily located in endothelial cells and mediate vasodilation. By blocking the action of endothelin on endothelin A receptors, BQ-123 can reduce vasoconstriction and improve blood flow.
Biochemical and Physiological Effects:
BQ-123 has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving cardiac function, reducing pulmonary vascular resistance, and reducing inflammation. BQ-123 can also improve endothelial function by increasing the availability of nitric oxide, which is a potent vasodilator.
Avantages Et Limitations Des Expériences En Laboratoire
BQ-123 has several advantages for lab experiments, including its high selectivity for endothelin A receptors, its stability, and its ease of synthesis. However, BQ-123 also has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of BQ-123, including the development of more potent and selective endothelin A receptor antagonists, the investigation of the role of endothelin in various diseases, and the development of novel therapeutic strategies based on the modulation of endothelin signaling. BQ-123 may also have potential applications in the treatment of cancer, as endothelin has been shown to play a role in tumor growth and angiogenesis. Further research is needed to explore the potential of BQ-123 and other endothelin A receptor antagonists in cancer therapy.
Applications De Recherche Scientifique
BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. BQ-123 has been shown to reduce blood pressure in animal models of hypertension and heart failure by blocking the action of endothelin, which is a potent vasoconstrictor. BQ-123 has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
Propriétés
IUPAC Name |
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2.C2H2O4/c1-15-9-10-18(17(21)14-15)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19;3-1(4)2(5)6/h4-11,14H,2-3,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLQLLKXCHQEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Bromo-4-methylphenoxy)butoxy]quinoline;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.